molecular formula C3HClF6 B3415753 1-Chloro-1,1,2,3,3,3-hexafluoropropane CAS No. 359-58-0

1-Chloro-1,1,2,3,3,3-hexafluoropropane

Cat. No.: B3415753
CAS No.: 359-58-0
M. Wt: 186.48 g/mol
InChI Key: JODPGPKOJGDHSV-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organofluorine compound with the chemical formula C₃HClF₆. It is a colorless gas known for its high thermal stability and low toxicity. This compound is primarily used in industrial applications, particularly as a refrigerant and in fire suppression systems due to its excellent fire-extinguishing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,3,3,3-hexafluoropropane can be synthesized through the chlorination of 1,1,2,3,3,3-hexafluoropropane.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,2,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-1,1,2,3,3,3-hexafluoropropane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in fire suppression and as a refrigerant .

Properties

IUPAC Name

1-chloro-1,1,2,3,3,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-2(6,7)1(5)3(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPGPKOJGDHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957319
Record name 1-Chloro-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-58-0
Record name 1-Chloro-1,1,2,3,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 2
1-Chloro-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 3
1-Chloro-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 4
1-Chloro-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 5
1-Chloro-1,1,2,3,3,3-hexafluoropropane

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